molecular formula C13H13N B1593851 1,2,3,4-Tetrahydroacridine CAS No. 3295-64-5

1,2,3,4-Tetrahydroacridine

Cat. No.: B1593851
CAS No.: 3295-64-5
M. Wt: 183.25 g/mol
InChI Key: RXBYRTSOWREATF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroacridine (THA) is a heterocyclic compound featuring a partially hydrogenated acridine scaffold. Its derivatives, particularly 9-amino-1,2,3,4-tetrahydroacridine (tacrine), were historically significant as the first acetylcholinesterase (AChE) inhibitors approved for Alzheimer’s disease (AD) therapy . However, tacrine’s clinical use was discontinued due to severe hepatotoxicity . Despite this, THA derivatives remain a focus of medicinal chemistry due to their structural versatility, enabling modifications that enhance target selectivity, reduce toxicity, and improve pharmacokinetics .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroacridine, also known as Tacrine, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the breakdown of acetylcholine, a neurotransmitter, in the brain . Tacrine also inhibits butyrylcholinesterase activity .

Mode of Action

Tacrine acts as a reversible inhibitor of AChE . By inhibiting AChE, Tacrine slows the breakdown of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses . Additionally, Tacrine and its derivatives are known to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs, resulting in DNA cross links and strand breaks .

Biochemical Pathways

The primary biochemical pathway affected by Tacrine is the cholinergic pathway. By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmitter synthesis .

Pharmacokinetics

The pharmacokinetics of Tacrine have been studied in clinical trials . It has been found that the plasma clearance of Tacrine shows a threefold interindividual variation with a mean of 2.42 l·h−1 . The volume of distribution varies from 100 to 680 l with a mean of 349 l . The plasma half-lives of distribution and elimination are 1.8 and 98.2 min, respectively . Oral bioavailability of Tacrine shows large interindividual differences and ranges from 6 to 36% .

Result of Action

The inhibition of AChE by Tacrine leads to an increase in the concentration of acetylcholine at cholinergic synapses. This can enhance cognitive function in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission . Additionally, Tacrine and its derivatives have shown antitumor activity against certain cancer cell lines .

Action Environment

The action of Tacrine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Tacrine, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect the metabolism of Tacrine, potentially leading to drug-drug interactions .

Biological Activity

1,2,3,4-Tetrahydroacridine (THA), also known as tacrine, is a nitrogen-containing heterocyclic compound with significant biological activity. Initially introduced as a cholinesterase inhibitor for Alzheimer's disease treatment, its derivatives have been explored for various pharmacological applications. This article delves into the biological activity of THA, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

THA primarily acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting these enzymes, THA increases acetylcholine levels, enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in neurodegenerative diseases like Alzheimer's, where cholinergic signaling is impaired.

Structure-Activity Relationship Studies

Recent studies have synthesized various THA derivatives to evaluate their biological activity and toxicity profiles. A notable study investigated 9-alkylamino-1,2,3,4-tetrahydroacridine derivatives against Leishmania infantum promastigotes. The findings indicated that several derivatives exhibited potent antileishmanial activity while also demonstrating varying levels of toxicity to mammalian macrophages .

Table 1: Biological Activity of Selected THA Derivatives

Compound NameActivity TypeIC50 (μM)Toxicity Level
9-Amino-THAAChE Inhibition2.54High
12 Antileishmanial<10Moderate
C6-2KW/HClAChE Selectivity0.5Low
C6-4KW/HClBuChE Selectivity2.0Moderate

Case Studies

  • Anticholinesterase Activity : Research has shown that THA derivatives possess enhanced selectivity towards AChE compared to BuChE. For instance, the compound C6-2KW/HCl demonstrated four-fold higher anti-AChE activity than THA itself .
  • Antileishmanial Properties : In a study focused on antileishmanial agents, specific THA derivatives were synthesized and evaluated for their efficacy against Leishmania infantum. The results indicated that structural modifications significantly influenced their bioactivity and toxicity .
  • Immunoprotective Effects : Some THA derivatives have shown immunoprotective effects by downregulating inflammatory gene expression in vitro. This suggests potential applications in inflammatory diseases beyond neurodegeneration .

Toxicity Considerations

While many THA derivatives exhibit promising biological activities, toxicity remains a critical concern. Most evaluated compounds demonstrated high toxicity levels at concentrations above 10 μM, with significant cell death observed in mammalian macrophages . The challenge lies in optimizing the therapeutic index by balancing efficacy and safety.

Scientific Research Applications

Neurodegenerative Disease Treatment

Alzheimer's Disease:
1,2,3,4-Tetrahydroacridine derivatives are primarily investigated for their potential as acetylcholinesterase inhibitors (AChEIs) . These compounds are crucial in treating Alzheimer's disease by enhancing cholinergic neurotransmission. A notable study demonstrated that a novel derivative, 9-amino-1,2,3,4-tetrahydroacridine conjugated with dichloronicotinic acid, exhibited significant AChE inhibition with an IC50 of 1.02 nM, outperforming the reference drug tacrine . Furthermore, this compound showed moderate activity against amyloid β aggregation, which is a hallmark of Alzheimer's pathology .

Case Study:
In a study focused on THA derivatives' effects on Alzheimer’s disease, researchers synthesized various compounds and evaluated their inhibitory effects on AChE and butyrylcholinesterase (BuChE). The most promising derivative not only inhibited these enzymes but also showed no cytotoxicity at effective concentrations . This indicates that THA derivatives could serve as multipotent agents in Alzheimer's treatment.

Immunomodulatory Effects

Research has indicated that 9-amino-1,2,3,4-tetrahydroacridine can enhance the regeneration of T4 lymphocytes in immunocompromised subjects. This application is particularly relevant in treating conditions associated with immune deficiencies . The compound's ability to modulate immune responses makes it a candidate for further exploration in immunotherapy.

Antimicrobial Activity

Recent studies have evaluated the antileishmanial activity of THA derivatives against Leishmania species. Various synthesized 9-alkylamino-1,2,3,4-tetrahydroacridines were tested for their effectiveness against Leishmania infantum promastigotes. While some derivatives showed promise in vitro, the overall activity was limited with IC50 values exceeding 100 μM . This suggests that while THA has potential as an antimicrobial agent, further modifications may be necessary to enhance efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of THA derivatives often employs microwave-assisted methods to improve yield and reduce reaction time. For instance, a study reported yields between 31% to 73% for various amination reactions involving THA derivatives . Understanding the structure-activity relationship is crucial for optimizing these compounds for specific therapeutic targets.

Electrochemical Properties

Electrochemical studies on THA derivatives provide insights into their redox behavior and stability in different solvents. Such investigations are essential for understanding how these compounds behave in biological systems and their potential interactions with cellular components .

Summary Table of Applications

Application AreaDescriptionKey Findings
Neurodegenerative Diseases AChE inhibitors for Alzheimer's treatmentPromising derivatives show high potency against AChE and moderate Aβ aggregation inhibition
Immunomodulatory Effects Enhances T4 lymphocyte regenerationPotential use in immunotherapy for immune deficiencies
Antimicrobial Activity Evaluated against Leishmania speciesLimited efficacy; IC50 values > 100 μM suggest need for further modification
Synthesis & SAR Microwave-assisted synthesis improves yieldsYields of 31% to 73% for various reactions indicate effective synthetic routes
Electrochemical Properties Studies reveal redox behavior and stabilityEssential for understanding biological interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

THA shares structural and functional similarities with several heterocyclic compounds, including quinoline, tetrahydroquinoline, and cyclopentaquinoline. Below is a detailed comparison:

Pharmacological Activity

2.2.1. Antiprion and Antileishmanial Activity
  • THA Derivatives: 6-Chloro-THA (compound 51) demonstrated antiprion activity (EC50 = 1.5 µM) comparable to 6-chloroquinoline (57), with low cytotoxicity in non-infected cells .
  • Quinoline Analogs: 7-Chloroquinoline derivatives (e.g., compound 87) showed >50% reduced toxicity compared to THA while retaining antileishmanial efficacy, attributed to improved metabolic stability .
2.2.2. Cholinesterase Inhibition
  • Tacrine (THA) : IC50 values for AChE inhibition range from 10–100 nM but exhibit hepatotoxicity at doses >3 mg/kg/day in rats .
  • Cyclopentaquinoline Hybrids: Demonstrated comparable AChE inhibition (IC50 ~20 nM) with lower hepatotoxicity due to reduced molecular mass and enhanced blood-brain barrier penetration .
2.2.3. Autophagy Inhibition
  • THA Derivatives: Novel THA-based autophagy inhibitors (e.g., compound CQ-50) showed 50-fold higher potency than chloroquine (CQ) in lysosomal deacidification, critical for cancer therapy .

Toxicity and Pharmacokinetics

Parameter 1,2,3,4-Tetrahydroacridine (Tacrine) Quinoline Derivatives Cyclopentaquinoline Hybrids
Hepatotoxicity Severe (ALT >3× ULN at 4 mg/kg/day in dogs) Moderate (ALT elevation rare) Mild (no significant ALT changes)
Biodistribution Accumulates in lungs and intestines Broad tissue distribution Enhanced CNS penetration
Metabolic Stability Poor (extensive hepatic metabolism) Moderate (CYP450-mediated oxidation) High (resistance to CYP450 degradation)

Key Research Findings

Antiprion Activity: THA and quinoline analogs exhibit similar efficacy, but THA derivatives have marginally better safety profiles in neuronal cells .

Toxicity Mitigation: Replacing THA with 7-chloroquinoline reduced hepatotoxicity by >50% in antileishmanial agents .

Multifunctional Agents : THA-dichloronicotinic acid hybrids demonstrated dual AChE inhibition and antioxidant activity, addressing AD pathology synergistically .

Properties

IUPAC Name

1,2,3,4-tetrahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBYRTSOWREATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954586
Record name 1,2,3,4-Tetrahydroacridine
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3295-64-5, 69577-70-4
Record name 1,2,3,4-Tetrahydroacridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroacridine
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Record name Acridine, tetrahydro-
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Record name 1,2,3,4-Tetrahydroacridine
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Record name 1,2,3,4-tetrahydroacridine
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Synthesis routes and methods I

Procedure details

7-(1,1-Dimethylethyl)-9-hydroxy-1,2,3,4-tetrahydroacridine (9.46 g) was refluxed for 30 minutes in 50 ml of POCl3. The volatiles were evaporated and the residue was distributed between aqueous NH3 and Et2O. Concentration of the organic phase gave 8.24 g of 9-chloro-7-1,1-dimethylethyl)-1,2,3,4-tetrahydroacridine.
Quantity
9.46 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tacrine (4 g, 20.17 mmoles) in chloroform (50 ml) and N,N-dimethylformamide (15 ml), 4-bromobutyroylchloride (3.5 ml, 30.25 mmoles) is added. The reaction mixture is maintained under stirring at room temperature for 6 hours and then diluted with chloroform and washed with water. The organic phase, anhydrified with sodium sulphate, is evaporated at reduced pressure. The crude product is purged by chromatography on silica gel, eluting with n-hexane/ethyl acetate 8/2 (ratio by volume). 9-[4-bromo)butyroylamino]-1,2,3,4-tetrahydroacridine is obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of isatin (40 g. 0.272 mol) in 30% aqueous potassium hydroxide (160 ml., 1.5 mol.) was added to a solution of cyclohexanone (69.7 g. 0.712 mol.) in ethanol (300 ml.) and the mixture heated at reflux with stirring for 10 hours. The ethanol was removed in vacuo and the residue dissolved in water (400 ml.) and extracted with ether (3 × 50 ml.). The aqueous phase was acidified with acetic acid and the resultant solid was washed with water, dried and heated at 310° C in a Wood's metal bath for 35 minutes. The cooled melt was diluted with 2N HCl (200 ml.) and extracted with chloroform (2 × 200 ml.) and the extracts discarded. The aqueous phase was adjusted to pH 9.0 with sodium carbonate and extracted with ethyl acetate (4 × 100 ml.) The combined extracts were washed with brine, dried and the solvent removed and the residual oily solid recrystallised from (bp 40°-60°) petrolum ether to give 1,2,3,4-tetrahydroacridine as colourless needles (38 g.). A sample (1 g.) was dissolved in anhydrous ether and treated with ethereal hydrogen chloride. The resultant solid was removed and recrystallised from isopropanol to give 1,2,3,4-tetrahydroacridine hydrochloride quarter hydrate as colourless needles m.p. 232° C. (Found C,70.2; H,6.5; N,5.9, C13H13N.HCl. 1/4H2O requires: C,69.7; H, 6.5; N, 6.2%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2,3,4-Tetrahydroacridine
1,2,3,4-Tetrahydroacridine
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1,2,3,4-Tetrahydroacridine
1,2,3,4-Tetrahydroacridine
1,2,3,4-Tetrahydroacridine

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